molecular formula C18H22ClNO3 B11297692 2-chloro-4-[(diethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

2-chloro-4-[(diethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11297692
M. Wt: 335.8 g/mol
InChI Key: NQCHMHDBNXMFRY-UHFFFAOYSA-N
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Description

2-chloro-4-[(diethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic compound belonging to the class of coumarin derivatives Coumarins are a group of oxygen-containing heterocycles widely found in nature and known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-[(diethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps. One common method is the Pechmann condensation, which involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. The reaction conditions often include the use of concentrated sulfuric acid, trifluoroacetic acid, or Lewis acids such as aluminum chloride or zinc chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-[(diethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-4-[(diethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-4-[(diethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-[(diethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H22ClNO3

Molecular Weight

335.8 g/mol

IUPAC Name

2-chloro-4-(diethylaminomethyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C18H22ClNO3/c1-3-20(4-2)10-14-16(21)15(19)9-13-11-7-5-6-8-12(11)18(22)23-17(13)14/h9,21H,3-8,10H2,1-2H3

InChI Key

NQCHMHDBNXMFRY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C2C(=CC(=C1O)Cl)C3=C(CCCC3)C(=O)O2

Origin of Product

United States

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